DCAF1 binder 1 -

DCAF1 binder 1

Catalog Number: EVT-10988409
CAS Number:
Molecular Formula: C28H35ClN6O
Molecular Weight: 507.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DCAF1 binder 1 is classified as a small molecule ligand and is part of a broader category of compounds known as proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system for the selective degradation of target proteins, making them valuable in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of DCAF1 binder 1 involved several key steps:

  1. Hit Discovery: Initial compounds were identified using DNA-encoded libraries, which allowed for the rapid screening of numerous candidates against DCAF1.
  2. Structure Optimization: Through iterative cycles of synthesis and biological testing, the structure of DCAF1 binder 1 was refined to enhance its binding affinity and specificity. Techniques such as molecular modeling and docking were employed to predict optimal conformations.
  3. Final Synthesis: The final compound was synthesized using established organic chemistry techniques, ensuring high purity and yield.

The binding affinity of DCAF1 binder 1 was characterized using surface plasmon resonance, yielding a dissociation constant (K_d) indicative of its strong interaction with DCAF1.

Molecular Structure Analysis

Structure and Data

The molecular structure of DCAF1 binder 1 features distinct functional groups that facilitate its interaction with the DCAF1 protein. Key structural elements include:

  • A central amide group that forms hydrogen bonds with specific amino acid residues in the DCAF1 binding pocket.
  • A pyrazole or pyrrole core that enhances hydrophobic interactions with the protein.

Crystallographic studies have provided detailed insights into the binding mode, revealing that DCAF1 binder 1 occupies the "donut-hole" pocket of the DCAF1 protein, where it engages in extensive interactions with surrounding residues.

Chemical Reactions Analysis

Reactions and Technical Details

DCAF1 binder 1 undergoes specific chemical interactions upon binding to DCAF1:

  • Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
  • Stabilization Effect: Binding induces conformational changes in DCAF1, resulting in increased thermal stability as evidenced by differential scanning fluorimetry experiments.

These interactions are crucial for the function of DCAF1 binder 1 in promoting targeted degradation pathways.

Mechanism of Action

Process and Data

The mechanism of action for DCAF1 binder 1 involves several steps:

  1. Binding to DCAF1: The compound selectively binds to the WDR domain of DCAF1, stabilizing its conformation.
  2. Recruitment of E3 Ligase Complex: Once bound, DCAF1 acts as a receptor for E3 ligases, facilitating the ubiquitination of target proteins.
  3. Target Protein Degradation: The ubiquitinated proteins are subsequently recognized by the proteasome for degradation.

This mechanism highlights the potential therapeutic applications of DCAF1 binder 1 in diseases where targeted protein degradation can restore cellular homeostasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DCAF1 binder 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific values are determined during synthesis characterization.
  • Solubility: The compound's solubility profile is optimized for biological assays.
  • Stability: Thermal stability data indicate that binding enhances the stability of both the ligand and target protein.

Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties.

Applications

Scientific Uses

DCAF1 binder 1 has significant applications in various fields:

  • Targeted Protein Degradation: Utilized in research to explore new therapeutic avenues for cancer treatment by degrading oncoproteins.
  • Drug Discovery: Serves as a lead compound in developing PROTACs aimed at specific disease targets.
  • Biochemical Research: Aids in understanding E3 ligase biology and substrate recognition mechanisms.
Introduction to Targeted Protein Degradation and DCAF1 as an E3 Ligase Platform

Rationale for Expanding the E3 Ligase Toolkit Beyond Cereblon and Von Hippel-Lindau

Targeted protein degradation via proteolysis-targeting chimeras has emerged as a transformative therapeutic strategy. However, its clinical implementation remains constrained by reliance on two predominant E3 ubiquitin ligases: cereblon (CRBN) and von Hippel-Lindau (VHL). This limitation poses significant challenges, as resistance mechanisms frequently involve downregulation or mutation of these ligases. For instance, approximately 30% of patients refractory to immunomodulatory drugs exhibit reduced cereblon expression, directly compromising degrader efficacy [2]. Furthermore, the tissue-restricted expression of von Hippel-Lindau may restrict therapeutic applicability in certain cancers [7].

Expanding the repertoire of recruitable E3 ligases is essential to overcome these barriers. Genome-wide CRISPR screens highlight the therapeutic potential of essential ligases like DDB1 and CUL4-Associated Factor 1 (DCAF1), which demonstrate lower vulnerability to resistance-associated downregulation. The DepMap database reveals that DCAF1 exhibits dependency scores comparable to established E3 ligase adaptors, supporting its non-redundant biological roles [2]. Additionally, diversifying E3 ligase usage enables targeting of tissue-specific substrates and may mitigate on-target toxicities associated with cereblon and von Hippel-Lindau [9].

Table 1: Limitations of Current Dominant E3 Ligases in Targeted Protein Degradation

E3 LigasePrimary LimitationsClinical Relevance
CereblonDownregulation in 30% of refractory malignancies; teratogenicity risksResistance to lenalidomide/pomalidomide in multiple myeloma
Von Hippel-LindauHypoxia-dependent expression variability; renal implicationsReduced efficacy in low VHL-expressing tumors
DCAF1High essentiality score (-0.8); no reported resistance via downregulationPotential for sustained degradation in cereblon-compromised settings

Biological Significance of DCAF1 in the Cullin RING Ligase 4 Ubiquitin Ligase Complex

DCAF1 (also termed Vpr-binding protein) serves as a critical substrate receptor within the Cullin RING Ligase 4-DDB1 ubiquitin ligase complex. This multi-protein assembly comprises the scaffold protein Cullin 4, the adapter DNA Damage Binding Protein 1, the RING protein RBX1, and DCAF1, which confers substrate specificity. Structurally, DCAF1 contains a seven-bladed β-propeller WD40 repeat domain that forms a central "donut hole" cavity capable of binding cellular proteins and viral factors [1] [5]. This domain architecture enables DCAF1 to recruit diverse substrates through distinct interaction surfaces:

  • The top face binds endogenous substrates like phosphatase 2A and polo-like kinase 4, regulating cell division and centriole duplication [10].
  • The central cavity accommodates viral proteins (e.g., HIV-1 Vpr), facilitating viral hijacking for immune evasion [3].

DCAF1’s biological significance extends beyond the Cullin RING Ligase 4 complex. It also functions within the EED-DDB1-VprBP complex, an E3 ligase assembly governing cytoskeletal organization and mitotic progression [9]. Oligomerization of DCAF1 via its LisH motif (residues 845–873) promotes dimeric Cullin RING Ligase 4 complex formation, enhancing ubiquitination efficiency for substrates like uracil DNA glycosylase [5]. During the G2 phase of the cell cycle, DCAF1 directly ubiquitylates polo-like kinase 4 to prevent premature centriole duplication—a function independent of the canonical SCFβ-TrCP pathway [10]. This versatility underscores DCAF1’s central role in maintaining proteostatic balance.

Molecular Vulnerabilities in DCAF1 for Small Molecule Targeting

The WD40 domain of DCAF1 harbors two druggable pockets amenable to small-molecule intervention: the central donut hole and blade region. Biophysical and structural analyses reveal distinct ligand-binding characteristics:

Central Donut Hole

This cavity exhibits high ligandability due to its hydrophobic character and polar residues capable of hydrogen bonding. Compound 1 (a trisubstituted imidazoline) binds here with its protonated nitrogen forming hydrogen bonds with T1097 or D1356, mimicking viral protein interactions. Structure-based optimization of this scaffold yielded OICR-8268, which achieves nanomolar affinity (surface plasmon resonance KD = 38 nM) through:

  • Introduction of a methoxy group to displace blade-region binding
  • Core modifications enhancing donut-hole occupancy [6]

Blade Region

Adjacent to the central cavity, this site accommodates chlorophenyl moieties but exhibits lower affinity (KD > 100 μM). While less druggable than the donut hole, it offers potential for allosteric modulators [1].

Table 2: Characterized Ligand-Binding Pockets in the DCAF1 WD40 Domain

Binding SiteStructural FeaturesRepresentative BindersAffinity RangeKey Interactions
Central donut holeHydrophobic cavity with polar residues (T1097, D1356)OICR-8268; Compound 138 nM – 40 μMH-bond with T1097/D1356; cation-π stacking
Blade regionShallow groove between WD40 repeatsCompound 2; chlorophenyl derivatives>100 μMHydrophobic packing; π-stacking
Cysteine 1113Solvent-exposed residue near Vpx interfaceMY-1B azetidine acrylamideTE50 = 25 μMCovalent modification

An alternative targeting strategy exploits the reactive cysteine residue (C1113) near the viral protein interface. Stereoselective acrylamides (e.g., MY-1B) covalently engage this residue with 25 μM cellular target engagement, enabling development of electrophilic proteolysis-targeting chimeras that function at low fractional ligase occupancy [8]. Ternary complex crystal structures (e.g., Protein Data Bank 8F8E) confirm that donut-hole binders project exit vectors toward solvent-accessible regions, facilitating linker attachment for bifunctional degraders without disrupting DCAF1 function [9]. These structural insights provide a roadmap for developing DCAF1-directed chemical probes and degraders with tailored pharmacological properties.

Properties

Product Name

DCAF1 binder 1

IUPAC Name

1-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]ethanone

Molecular Formula

C28H35ClN6O

Molecular Weight

507.1 g/mol

InChI

InChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33)

InChI Key

GGEKTDCCHNVLNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.